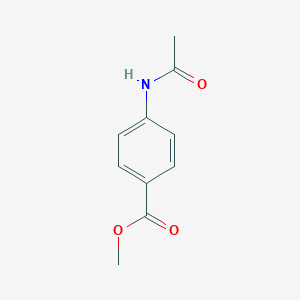

Methyl 4-acetamidobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWTXJSLAZKYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342009 | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-22-5 | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Acetamidobenzoate

Established Synthetic Routes to Methyl 4-Acetamidobenzoate

The traditional synthesis of this compound relies on two primary and robust strategies: the esterification of the corresponding carboxylic acid and the acylation of the parent aniline (B41778) derivative.

Esterification Reactions in this compound Synthesis

One of the most direct methods for preparing this compound is through the Fischer-Speier esterification of 4-acetamidobenzoic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. lookchem.comsciencemadness.org The reaction is driven to completion by the large excess of methanol. Following the reaction, a neutralization step, often with a weak base like sodium bicarbonate, is used to quench the acid catalyst and precipitate the ester product. sciencemadness.org

A similar esterification process is used to synthesize the precursor, methyl 4-aminobenzoate (B8803810), from 4-aminobenzoic acid. sciencemadness.orgrsc.org This highlights the general applicability of the Fischer esterification method for this class of compounds.

Table 1: Representative Esterification Conditions for Benzoic Acid Derivatives

| Starting Material | Alcohol | Catalyst | Key Conditions | Product | Citation |

|---|---|---|---|---|---|

| 4-Aminobenzoic Acid | Methanol | H₂SO₄ | Reflux for 2 hours | Methyl 4-aminobenzoate | sciencemadness.org |

| 4-Aminobenzoic Acid | Ethanol | H₂SO₄ | Reflux for 60 minutes | Ethyl 4-aminobenzoate | mdpi.com |

Amide Formation via Acylation Strategies of Aminobenzoates

An alternative and widely employed synthetic route is the N-acetylation of methyl 4-aminobenzoate. This method involves treating the amino ester with an acetylating agent. Common reagents for this transformation include acetic anhydride (B1165640) and acetyl chloride. When acetic anhydride is used, it is often in the presence of acetic acid, and the reaction mixture is heated to ensure completion. mdpi.com This process converts the primary amino group into an acetamido group, yielding the final product.

Another effective method involves the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, which acylates the amine to form the corresponding amide. psu.edu The reaction is typically carried out in a suitable solvent like acetone, with a base such as potassium carbonate added to neutralize the hydrochloride salt and the HCl generated during the reaction. psu.edu

Table 2: Acylation Strategies for the Synthesis of N-Aryl Amides

| Starting Amine | Acylating Agent | Solvent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Ethyl 4-aminobenzoate | Acetic Anhydride / Acetic Acid | Reflux for 15 min | Ethyl 4-acetamidobenzoate | 86% | mdpi.com |

| Methyl 4-aminobenzoate | Isonicotinoyl chloride hydrochloride | Acetone, K₂CO₃, 343 K, 8 h | Methyl 4-isonicotinamidobenzoate | - | psu.edu |

Multi-Step Synthesis of this compound Analogues

The synthesis of analogues of this compound often requires multi-step sequences where the order of reactions is critical. For instance, in the synthesis of Benzocaine (ethyl 4-aminobenzoate) from 4-nitrotoluene, the strategy involves first reducing the nitro group to an amine and then oxidizing the methyl group to a carboxylic acid, followed by esterification. athabascau.ca If the methyl group were oxidized first, the resulting 4-nitrobenzoic acid would be difficult to reduce to 4-aminobenzoic acid, as the product contains both an acidic and a basic group, complicating its isolation from the acidic reaction mixture. athabascau.ca

To circumvent such issues, the amino group is often protected, commonly through acetylation. athabascau.ca This temporary modification makes the amino group less susceptible to oxidation and other side reactions. For example, 4-methylaniline is acetylated to form 4-acetamidotoluene before the methyl group is oxidized to a carboxylic acid. athabascau.ca This protecting group strategy is fundamental in the synthesis of many complex para-aminobenzoic acid derivatives and their esters. mdpi.comnih.gov The synthesis of more complex analogues can involve reactions such as the condensation of enaminones with aminobenzoic acids or the reaction of aminobenzoates with hydrazine (B178648) to form hydrazides. mdpi.com

Advanced Synthetic Approaches and Catalysis in this compound Preparation

Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental footprint of chemical manufacturing. These principles have been applied to the synthesis of this compound and its precursors.

Investigations into Catalytic Methods for Improved Synthesis Efficiency

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates and selectivity. A key precursor, methyl 4-aminobenzoate, can be prepared via the catalytic hydrogenation of methyl 4-nitrobenzoate. This reaction is typically performed using a metal catalyst, such as palladium on carbon (Pd/C) or a bimetallic catalyst like platinum-copper on carbon (Pt-Cu/C), under a hydrogen atmosphere. chemicalbook.comguidechem.com These methods often provide high yields and are cleaner than stoichiometric reductions.

More advanced catalytic systems have also been developed. A metal-free approach for the synthesis of N-arylacetamides, including this compound, utilizes aryltriazenes as the aryl precursor and acetonitrile (B52724) as the nitrogen source. arabjchem.org This reaction proceeds under mild, ambient conditions, promoted by a Brønsted acidic ionic liquid, and uses water as the oxygen source, representing a significant step towards more sustainable amide synthesis. arabjchem.org In another example of modern catalysis, copper(I)-catalyzed intramolecular tandem reactions have been developed for the synthesis of complex heterocyclic structures from acetamido-benzoate precursors, demonstrating the power of catalysis to build molecular complexity efficiently. acs.org

Table 3: Comparison of Catalytic Methods in the Synthesis of Aminobenzoates and Acetamidobenzoates

| Reaction Type | Substrate | Catalyst/Promoter | Key Features | Product | Citation |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-Methyl-4-nitrobenzoic acid | 5% Pd/C, H₂ | High yield (99%) reduction of nitro group | Methyl 4-amino-3-methylbenzoate | chemicalbook.com |

| Catalytic Hydrogenation | p-Nitrobenzoic acid methyl ester | 6% Pt-3% Cu/C, H₂ | High conversion rate (>60%) | Methyl 4-aminobenzoate | guidechem.com |

| Metal-Free Amination | Aryltriazene | Brønsted Acidic Ionic Liquid | Metal-free, ambient conditions, uses acetonitrile as N-source | This compound | arabjchem.org |

Application of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. One of the key technologies in this area is microwave-assisted synthesis. researchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by providing rapid and uniform heating of the reaction mixture. This can lead to higher yields and cleaner reactions. researchgate.net The synthesis of various heterocyclic compounds, which often form the core of more complex molecules, has been significantly accelerated using this technique. researchgate.net

The metal-free synthesis of N-arylacetamides from aryltriazenes also represents a significant advancement in green chemistry. arabjchem.org By avoiding transition-metal catalysts, which can be toxic and difficult to remove from the final product, this method offers a more environmentally benign pathway. The use of stable, readily available starting materials and the potential for recycling the ionic liquid promoter further enhance its green credentials. arabjchem.org These approaches demonstrate a clear trend towards developing more sustainable and efficient methods for the synthesis of important chemical compounds like this compound.

Reaction Mechanisms and Kinetics of this compound Transformations

The transformation of this compound is primarily governed by the reactivity of its ester functional group and the influence of the acetamido substituent on the aromatic ring. Mechanistic and kinetic studies, often performed on closely related acetamidobenzoate and aminobenzoate esters, provide a framework for understanding its chemical behavior.

Mechanistic Studies of Substitution Reactions Involving Acetamidobenzoate Esters

Substitution reactions involving acetamidobenzoate esters can occur at the ester's carbonyl carbon or on the aromatic ring itself. The predominant pathway is nucleophilic acyl substitution at the ester group.

The generally accepted mechanism for ester hydrolysis, a key substitution reaction, proceeds via a nucleophilic acyl substitution pathway. libretexts.org In base-promoted hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral alkoxide intermediate. Subsequently, the carbonyl bond reforms with the expulsion of a methoxide (B1231860) leaving group (-OCH3), yielding a carboxylic acid. This is immediately deprotonated by the alkoxide base to form the final carboxylate salt. libretexts.org

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. Following a proton transfer to the methoxy (B1213986) group to make it a better leaving group (methanol), the tetrahedral intermediate collapses, and after deprotonation, the carboxylic acid is formed. libretexts.org Isotopic labeling experiments, for instance using oxygen-18 labeled alcohol in Fischer esterification, have provided strong evidence for this type of mechanism, confirming which bonds are broken during the reaction. libretexts.org

Another class of substitution reactions is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. While less common for this specific compound unless further substituted with a good leaving group, studies on related aryl compounds show that SNAr reactions can proceed through either a stepwise path, involving a stable Meisenheimer intermediate, or a concerted mechanism. rsc.orgnih.gov Recent research suggests that many SNAr reactions exist on a mechanistic continuum between these two extremes, with the specific pathway influenced by the nucleophile, solvent, and substrate structure. rsc.orgnih.gov

The position of substituents on the benzene (B151609) ring significantly influences reaction mechanisms. For example, studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown the involvement of intramolecular general base catalysis by the neighboring amine group. researchgate.netiitd.ac.in This catalytic participation leads to a significant rate enhancement. However, this specific intramolecular mechanism is not observed for the corresponding 4-aminobenzoate esters due to the greater distance between the amino and ester groups. iitd.ac.in For this compound, the amide nitrogen of the acetamido group is substantially less basic than a primary amine, making such intramolecular catalysis highly unlikely.

Kinetic Investigations of this compound Chemical Reactions

Kinetic studies quantify the rates of chemical reactions and provide insight into their mechanisms. While extensive kinetic data specifically for this compound is limited in publicly accessible literature, investigations into the kinetics of similar compounds, such as aminobenzoate esters and other substituted benzoates, offer valuable comparative data.

Kinetic studies on the hydrolysis of aminobenzoate esters highlight the profound impact of substituent position. The hydrolysis of 2-aminobenzoate esters shows a pH-independent region (between pH 4 and 8), which is characteristic of intramolecular catalysis. researchgate.netiitd.ac.in In contrast, the hydrolysis of phenyl 4-aminobenzoate is significantly slower and does not show this feature, indicating a different, less efficient hydrolysis mechanism. iitd.ac.in The rate constants for the hydrolysis of various aminobenzoate esters underscore these differences.

| Ester | Conditions | kobsd (s-1) | Reference |

|---|---|---|---|

| Phenyl 2-aminobenzoate | 50 °C, pH-independent region | 3.2 x 10-4 | iitd.ac.in |

| p-Nitrophenyl 2-aminobenzoate | 50 °C, pH-independent region | 3.0 x 10-4 | iitd.ac.in |

| Phenyl 4-aminobenzoate | 80 °C, pH 3 to 8.5 | 1 x 10-4 | iitd.ac.in |

This table presents kinetic data for the hydrolysis of aminobenzoate esters, illustrating the rate enhancement in the ortho-substituted ester due to intramolecular catalysis, a mechanism not available to the para-substituted isomer.

Broader kinetic investigations into the alkaline hydrolysis of substituted phenyl benzoates often utilize the Hammett equation to correlate reaction rates with substituent electronic effects. researchgate.net These studies demonstrate that electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the transition state, while electron-donating groups slow it down. The acetamido group in this compound, while being an ortho-para director, has a resonance-donating but inductively-withdrawing character that influences the ester's reactivity in a predictable, quantifiable manner.

Kinetic analysis has also been applied to other reactions, such as the N-methylation of functionalized anilines. A study involving the reaction of methyl p-aminobenzoate with methyl ethyl carbonate (MEC) over a NaY faujasite catalyst determined the reaction's rate constant, providing insight into how the ester and amino functionalities influence reactivity in a heterogeneous catalytic system. acs.org

| Substrate | Reagent | Catalyst | Temperature (°C) | k (h-1) | Reference |

|---|---|---|---|---|---|

| Methyl p-aminobenzoate | Methyl ethyl carbonate (MEC) | NaY faujasite | 180 | 0.08 | acs.org |

This table shows the pseudo-first-order rate constant for the N-methylation of methyl p-aminobenzoate, a reaction involving a substrate structurally similar to this compound.

These kinetic investigations, typically conducted using spectrophotometric methods to monitor the concentration changes of reactants or products over time, are fundamental to understanding and predicting the chemical behavior of this compound and related esters. iitd.ac.inresearchgate.net

Derivatization, Functionalization, and Structural Modification of Methyl 4 Acetamidobenzoate

Synthesis of Novel Methyl 4-Acetamidobenzoate Derivatives

The modification of the this compound structure has led to the development of new chemical entities with unique properties. Key synthetic pathways involve the creation of Schiff bases, the formation of complex heterocyclic systems, and the introduction of specialized moieties like diazenylpyrazoles.

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or a ketone. ekb.eg For derivatives of this compound, the precursor 4-aminobenzoic acid is commonly used. The general synthesis involves refluxing equimolar amounts of the amine precursor and a selected aldehyde in a solvent like methanol (B129727), often with a few drops of glacial acetic acid to catalyze the reaction. semanticscholar.orgijacskros.com

This reaction is a versatile method for introducing a wide variety of substituents onto the acetamidobenzoate framework, depending on the choice of the aldehyde. For instance, various aromatic and heterocyclic aldehydes can be employed to generate a library of Schiff base derivatives. semanticscholar.orgresearchgate.net The resulting imine bond is a key structural feature that can influence the biological activity of the final compound. mdpi.com

Table 1: Examples of Schiff Bases Derived from 4-Aminobenzoic Acid Precursors This table is illustrative of the types of Schiff bases that can be synthesized from precursors of this compound, as detailed in the cited literature.

| Precursor Amine | Aldehyde | Resulting Schiff Base Name | Reference |

| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | 4-[(2-Chlorobenzylidene)amino]benzoic acid | semanticscholar.orgresearchgate.net |

| 4-Aminobenzoic acid | Furan-2-carbaldehyde | 4-[(Furan-2-ylmethylene)amino]benzoic acid | semanticscholar.orgresearchgate.net |

| 4-Aminobenzoic acid | Cinnamaldehyde | 4-[(3-Phenylallylidene)amino]benzoic acid | semanticscholar.orgresearchgate.net |

| 4-Aminobenzoic acid | Salicylaldehyde | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | semanticscholar.orgresearchgate.net |

| 4-Aminobenzoic acid | Vanillin | 4-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic acid | semanticscholar.orgresearchgate.net |

| 4-Aminobenzoic acid | 3-Nitrobenzaldehyde | 4-[(3-Nitrobenzylidene)amino]benzoic acid | semanticscholar.orgresearchgate.net |

Data sourced from Parekh et al. (2005). semanticscholar.orgresearchgate.net

The acetamidobenzoate scaffold can be integrated into various heterocyclic ring systems, which are core structures in many biologically active compounds. researchgate.net The synthesis of these complex molecules often utilizes derivatives of the parent compound as key intermediates. For example, Schiff bases derived from acetamidobenzoate precursors can undergo cyclization reactions to form heterocycles like azetidinones. ijacskros.com Another approach involves the reaction of aminobenzothiazole derivatives, which can be prepared from precursors related to aminobenzoic acid, with α,β-unsaturated carbonyl compounds to yield complex heterocyclic structures. alayen.edu.iq These synthetic strategies allow for the creation of diverse libraries of compounds where the acetamidobenzoate moiety is fused or appended to rings containing nitrogen, sulfur, or oxygen, significantly expanding the chemical space for structure-activity relationship studies. researchgate.net

A specific class of derivatives synthesized from this compound precursors involves the incorporation of a diazenylpyrazol moiety. A documented synthesis involves reacting methyl 4-(2-chloroacetamido)benzoate with 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole in the presence of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF). asrjetsjournal.org This reaction yields methyl 4-(2-(3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazol-1-yl)acetamido)benzoate. asrjetsjournal.org The synthesis of the chloroacetamido precursor is achieved by reacting an aniline (B41778) derivative with chloroacetyl chloride. asrjetsjournal.org The pyrazole (B372694) intermediate itself is synthesized from 4-methylaniline via a diazonium salt coupling with acetylacetone, followed by cyclization with hydrazine (B178648) hydrate (B1144303). asrjetsjournal.org This multi-step synthesis demonstrates how the acetamidobenzoate structure can be functionalized with complex, nitrogen-containing heterocyclic systems. asrjetsjournal.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The position of substituents on the aromatic rings of this compound derivatives has a profound effect on their activity. The relative positioning of functional groups (ortho, meta, or para) can alter the molecule's electronic properties, conformation, and ability to interact with biological targets. nih.govscispace.com

For instance, studies on aminobenzoic acid derivatives have shown that the placement of the amino and carboxyl groups dictates how the molecule fits into the active site of a biological target, such as the ribosome. acs.org Derivatives where the amine is not in the alpha position relative to the carboxyl group, as in meta-aminobenzoic acid, can sterically hinder the necessary conformational changes in the target protein required for its function. acs.org Similarly, research on thiosemicarbazide (B42300) derivatives has demonstrated that moving a methoxyphenyl substituent from one position to another on the core structure can significantly enhance antibacterial activity against specific strains like Staphylococcus aureus. mdpi.com In the context of photodynamics, the substituent position on aminobenzoate derivatives influences their interaction with solvents and their energy dissipation pathways, which is critical for applications like UV filters. nih.gov These findings underscore the principle that even subtle changes in substituent location on the acetamidobenzoate scaffold can lead to dramatic differences in biological or functional outcomes.

Table 2: Influence of Substituent Position on Compound Properties

| Compound Class | Substituent Position Change | Observed Effect on Activity/Property | Reference |

| Aminobenzoate Derivatives | ortho vs. meta and para | Affects in-solution relaxation pathways and sensitivity to solvent polarity. | nih.gov |

| Thiosemicarbazide Derivatives | Position 1 vs. Position 4 of a 3-methoxyphenyl (B12655295) group | Significantly higher antibacterial activity against S. aureus when the group is at position 4. | mdpi.com |

| Aminobenzoic Acid Monomers | ortho and meta vs. alpha-amino acids | Sterically impedes induced fit in the ribosome's catalytic center, inhibiting peptide bond formation. | acs.org |

Rational design is a strategy used to develop new molecules with improved properties based on a detailed understanding of the target with which they interact. This approach relies on knowledge of the three-dimensional structure of the target, such as an enzyme or receptor, to guide the design of more potent and selective analogues. mdpi.com

For this compound derivatives, this process would begin by identifying a biological target. Computational tools, such as molecular docking, would then be used to predict how a derivative binds to the active site of this target. nih.gov This modeling can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for binding. mdpi.comnih.gov

Based on this information, chemists can strategically modify the parent molecule. For example, a methyl group might be added to fit into a specific hydrophobic pocket, or a hydrogen-bonding group could be introduced to form a new interaction with an amino acid residue in the target protein. mdpi.com A series of new analogues are then synthesized and tested. The results provide feedback to refine the computational model, and the cycle of design, synthesis, and testing is repeated to optimize the desired functional property, such as inhibitory activity. nih.gov This iterative process allows for the development of highly potent and specific compounds derived from the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 4-Acetamidobenzoate and Derivatives

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

The ¹H-NMR spectrum provides distinct signals for each unique proton environment in the molecule. For the closely related analogue, ethyl 4-acetamidobenzoate, specific chemical shifts are observed that help in assigning the protons of this compound. mdpi.com The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The singlet for the acetyl (CH₃) protons is found upfield, while the amide (N-H) proton presents as a broad singlet. The methyl ester (OCH₃) protons also give a characteristic singlet.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data adapted from spectral data for ethyl 4-acetamidobenzoate. mdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet |

| Methyl Ester OCH₃ | ~3.9 | Singlet |

| Aromatic H (ortho to ester) | ~7.9 | Doublet |

| Aromatic H (ortho to amide) | ~7.7 | Doublet |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the ester and amide groups are the most deshielded, appearing far downfield. The aromatic carbons show signals in the typical aromatic region (110-150 ppm), and the methyl carbons of the acetyl and ester groups appear upfield.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data adapted from spectral data for ethyl 4-acetamidobenzoate. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl CH₃ | ~24 |

| Methyl Ester OCH₃ | ~52 |

| Aromatic C (ortho to amide) | ~118 |

| Aromatic C (ortho to ester) | ~131 |

| Aromatic C (ipso, attached to N) | ~143 |

| Aromatic C (ipso, attached to C=O) | ~125 |

| Ester C=O | ~166 |

While 1D NMR spectra are often sufficient for simple molecules, two-dimensional (2D) NMR techniques provide unambiguous confirmation of structural assignments by showing correlations between nuclei. ucl.ac.uknih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between J-coupled protons. ucl.ac.uk For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons directly to the carbons they are attached to. This would definitively link the proton signals for the methyl groups and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its primary functional groups. The presence of both an ester and a secondary amide group, along with the substituted benzene ring, gives rise to a series of characteristic bands. mdpi.com Studies on the parent compound, 4-acetamidobenzoic acid, show similar key vibrations. bas.bg

Table 3: Key Vibrational Frequencies for this compound Data adapted from spectral data for ethyl 4-acetamidobenzoate and 4-acetamidobenzoic acid. mdpi.combas.bg

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3350 | Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Groups |

| Ester C=O Stretch | ~1725 | Ester |

| Amide I (C=O Stretch) | ~1680 | Amide |

| Aromatic C=C Stretch | 1600 - 1585 | Benzene Ring |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1540 | Amide |

The ester carbonyl (C=O) stretch typically appears at a higher frequency than the amide carbonyl stretch due to the electron-donating resonance effect of the amide nitrogen atom, which reduces the double-bond character of the amide carbonyl. bas.bg

In the solid state, the vibrational frequencies of certain functional groups can be sensitive to intermolecular interactions, most notably hydrogen bonding. For this compound, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygens of both the amide and ester groups can act as acceptors. tandfonline.com

The presence of strong intermolecular hydrogen bonding is typically indicated by a broadening and a shift to lower wavenumbers of the N-H stretching band in the IR spectrum compared to its position in a dilute solution in a non-polar solvent. sci-hub.se Similarly, the C=O stretching bands may also shift to lower frequencies when involved in hydrogen bonding. Temperature-dependent Raman or IR spectroscopy can be employed to study the strength and nature of these interactions by observing changes in the spectra as the sample is heated, which can disrupt the hydrogen-bonded network. sci-hub.se

Mass Spectrometry (MS) for Molecular Fragmentation and Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, minimizing fragmentation and typically showing the protonated molecule [M+H]⁺ or other adducts. While specific ESI-MS fragmentation studies for this compound are not extensively documented, the fragmentation pathways can be predicted based on its functional groups.

Upon ionization, the molecule is expected to form a protonated species, [C₁₀H₁₁NO₃+H]⁺. Subsequent fragmentation in a tandem MS (MS/MS) experiment would likely involve the cleavage of the ester and amide bonds. Key predicted fragmentation pathways include the loss of methanol (B129727) (CH₃OH) from the ester group and the loss of a ketene (B1206846) (CH₂=C=O) or an acetamide (B32628) group from the N-acetyl moiety. The analysis of related compounds, such as 4-acetamidobenzoic acid, shows characteristic losses corresponding to the carboxylic acid and amide functionalities, suggesting similar patterns for its methyl ester derivative. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

In contrast to the soft ionization of ESI, Gas Chromatography-Mass Spectrometry (GC-MS) typically employs harsher electron ionization (EI), which induces extensive and reproducible fragmentation. Analysis of this compound by GC-MS provides a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov

The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 193, corresponding to the molecular weight of the compound (193.20 g/mol ). nih.gov The subsequent fragmentation pattern is dominated by several key fragment ions, providing structural confirmation.

Table 1: Prominent GC-MS Fragmentation Peaks for this compound nih.gov

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 193 | 41.21 | [C₁₀H₁₁NO₃]⁺ (Molecular Ion) |

| 151 | 91.56 | [M - C₂H₂O]⁺ or [C₈H₉NO₂]⁺ |

| 120 | 99.99 | [M - C₂H₂O - OCH₃]⁺ or [C₇H₆NO]⁺ |

| 92 | 25.07 | [C₆H₆N]⁺ |

| 43 | 57.08 | [C₂H₃O]⁺ (Acetyl Cation) |

The base peak at m/z 151 is formed by the loss of a ketene molecule (42 Da) from the molecular ion, a characteristic fragmentation of N-acetyl compounds. The subsequent loss of a methoxy (B1213986) radical (·OCH₃, 31 Da) leads to the highly abundant ion at m/z 120. The peak at m/z 43 corresponds to the stable acetyl cation [CH₃CO]⁺, confirming the presence of the acetamido group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and how its electronic structure is influenced by its environment.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. While specific studies on the solvatochromic behavior of this compound are limited, extensive research on its close structural analogue, methyl 4-aminobenzoate (B8803810) (p-MA), provides significant insight. rsc.orgrsc.org

For p-MA, the absorption and emission spectra show a dependence on solvent polarity. rsc.org In nonpolar solvents like cyclohexane, the absorption maximum is at a shorter wavelength compared to polar solvents like acetonitrile (B52724) and ethanol. This red shift (bathochromic shift) in polar solvents indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity for these types of molecules. rsc.org Given the structural similarities, this compound is expected to exhibit similar positive solvatochromism, where the π → π* transitions associated with the benzene ring and carbonyl groups are influenced by the polarity and hydrogen-bonding capabilities of the solvent.

Photodynamics and Excited State Relaxation Pathways

The photodynamics of a molecule describe the pathways by which it dissipates energy after absorbing light. For aromatic compounds like this compound, these pathways include fluorescence, internal conversion, and intersystem crossing to triplet states.

Studies on the analogue p-MA reveal that following photoexcitation, the molecule can undergo several relaxation processes. rsc.org While fluorescence is a significant de-excitation pathway, non-radiative pathways are also involved, as the fluorescence quantum yield is less than 100%. rsc.org The excited state can be stabilized by charge transfer characteristics. In some aminobenzoates, twisting of the molecule can lead to a twisted intramolecular charge transfer (TICT) state, which can influence the fluorescence properties. rsc.org For p-MA, the fluorescence quantum yields are sensitive not only to solvent polarity but also to the hydrogen-bonding character of the solvent, highlighting the complex interplay of environmental factors in the excited state relaxation. rsc.org It is plausible that this compound follows similar relaxation pathways, where the acetamido group participates in charge delocalization in the excited state, influencing its photodynamic behavior.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). nih.gov

The analysis reveals that this compound crystallizes in the monoclinic space group C2/c. The unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice. This structural information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which dictate the solid-state properties of the compound.

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 17.5403 Å |

| b | 13.7630 Å |

| c | 7.7717 Å |

| α | 90.00° |

| β | 101.8760° |

| γ | 90.00° |

| Z (Molecules per unit cell) | 8 |

| COD Number | 1519902 |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding

The three-dimensional architecture of this compound in the solid state is defined by its crystal packing and the network of intermolecular hydrogen bonds. X-ray crystallographic studies have provided detailed insights into the spatial arrangement of the molecules, revealing a well-ordered structure governed by specific intermolecular interactions.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group C 1 2/c 1. nih.gov The asymmetric unit contains one molecule of this compound. The crystallographic data, as retrieved from the Crystallography Open Database (COD), is summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| COD Number | 1519902 |

| Space Group | C 1 2/c 1 |

| a (Å) | 17.5403 |

| b (Å) | 13.7630 |

| c (Å) | 7.7717 |

| α (°) | 90.00 |

| β (°) | 101.8760 |

| γ (°) | 90.00 |

| Residual Factor | 0.0484 |

The crystal packing is characterized by a herringbone-like arrangement of the molecules. This packing is primarily stabilized by a network of intermolecular hydrogen bonds. The amide group plays a crucial role in the formation of this network, with the amide nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen atom of the acetamido group as well as the ester carbonyl oxygen atom acting as hydrogen bond acceptors.

Specifically, the N-H group of the amide in one molecule forms a hydrogen bond with the carbonyl oxygen of the acetamido group of a neighboring molecule. This N-H···O=C interaction is a common and robust hydrogen bonding motif in structures containing secondary amides. Additionally, weaker C-H···O interactions may further contribute to the stability of the crystal lattice. These interactions link the molecules into chains and sheets, resulting in a tightly packed and stable three-dimensional supramolecular assembly. The planarity of the benzene ring and the acetamido group facilitates efficient stacking of the molecules.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This includes conformational changes and interactions with its environment, such as solvents.

The biological function and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Methyl 4-acetamidobenzoate has several rotatable bonds, primarily around the amide linkage and the ester group, which allow it to adopt various conformations. The crystal structure of this compound has been determined, providing a solid-state snapshot of its conformation. nih.gov In this structure, the molecule adopts a relatively planar conformation, stabilized by intermolecular hydrogen bonds. nih.gov

MD simulations can explore the conformational landscape of the molecule in a more dynamic environment, such as in solution. By simulating the movements of atoms over time, researchers can identify low-energy, stable conformations and the energy barriers between them. Such studies on related benzoate (B1203000) derivatives and other small molecules help predict the most likely shapes the molecule will adopt under physiological conditions, which is crucial for understanding its interactions with biological targets. mdpi.comresearchgate.net Relaxed potential energy scans, often performed using DFT, can also predict stable conformers. semanticscholar.org

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (like water) in the simulation box. This allows for the direct observation of how solvent molecules arrange themselves around the solute and how hydrogen bonds and other non-covalent interactions influence the solute's conformation and dynamics. researchgate.net

For molecules containing both polar (amide, ester) and non-polar (benzene ring) groups like this compound, the solvent can affect the relative stability of different conformations. Studies on similar molecules, such as N-methylacetamide, have used MD simulations with both ab initio and empirical models to examine properties along an isomerization pathway in a water solvent, revealing the profound influence of solvation on the molecule's electronic structure and thermochemistry. The solubility and dissolution behavior of related compounds like p-Acetamidobenzoic acid have also been investigated computationally, highlighting the importance of solute-solvent interactions. researchgate.net These simulations can provide insights into properties like solvation free energy, which is critical for drug design and formulation.

In Silico Approaches for Biological Activity Prediction

In silico methods use computational models to predict the biological activity of a compound before it is synthesized or tested in a lab. These approaches are vital in modern drug discovery for screening large libraries of virtual compounds and prioritizing candidates for further investigation.

Molecular docking is a primary in silico technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. ufms.brufms.br By scoring the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can hypothesize the compound's potential as an enzyme inhibitor or receptor agonist/antagonist. For example, docking studies on p-aminobenzoic acid derivatives have been used to explore their potential as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. ufms.brufms.br

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ufms.brchitkara.edu.inchitkara.edu.in For derivatives of p-aminobenzoic acid, QSAR models have been developed to predict their antimicrobial activity. chitkara.edu.inchitkara.edu.in These models identified that electronic parameters, such as the total energy and the energy of the LUMO, were key descriptors in explaining the observed activity. chitkara.edu.inchitkara.edu.in Such models can be used to predict the activity of new compounds, including this compound, and to guide the design of more potent analogues.

Table 2: Examples of In Silico Predicted Activities for Aminobenzoate Derivatives

| Target/Activity | Computational Method | Key Findings for Related Compounds | Potential Relevance for this compound |

| Acetylcholinesterase Inhibition | 3D-QSAR, Molecular Docking | Hydrophobic and electrostatic fields were identified as crucial for inhibitory activity against this Alzheimer's disease target. ufms.brufms.br | Provides a framework for designing and testing its potential as a neuroprotective agent. |

| Antimicrobial Activity | QSAR | Electronic parameters (Total Energy, LUMO) were found to be dominant in explaining antibacterial activity. chitkara.edu.inchitkara.edu.in | Suggests that its electronic properties could be tuned to develop potential antimicrobial agents. |

| Glutathione (B108866) S-Transferase (GST) Inhibition | Molecular Docking | Specific derivatives of methyl 4-aminobenzoate (B8803810) were predicted to have low binding energies to the GST receptor. researchgate.netnih.gov | Indicates a potential to interact with key detoxification enzymes, relevant for toxicology or cancer research. |

This table summarizes findings from in silico studies on closely related compounds to illustrate the predictive power of these computational methods.

Spectroscopic Parameter Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These calculations can provide insights into the vibrational and electronic characteristics of a compound, aiding in the interpretation of experimental spectra.

Theoretical calculations can predict the vibrational frequencies and infrared (IR) intensities of a molecule, which can be compared with experimental data to aid in the assignment of spectral bands. For 4-acetamidobenzoic acid, a related compound, DFT calculations using the B3LYP functional with the 6-311+G(2df,p) basis set have been used to calculate its vibrational frequencies. bas.bg

The calculated spectra generally show good agreement with experimental IR spectra. For instance, the high-frequency bands between 3200–3000 cm⁻¹ are assigned to aromatic C-H stretches, while lower frequency bands are attributed to methyl group motions. bas.bg The calculations can also distinguish between the two carbonyl stretching vibrations of the carboxylic acid and the amide group. bas.bg

A comparison of theoretical and experimental vibrational frequencies for 4-acetamidobenzoic acid is presented in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Carbonyl stretch (carboxy) | 1693 | - |

| Carbonyl stretch (amido) | 1683 | - |

| Amide II | - | 1537 |

| Amide III | 1318 | 1318 |

| Aromatic C-H stretch | 3200-3000 | 3200-3000 |

Data from a study on 4-acetamidobenzoic acid. bas.bg

Time-dependent density functional theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra and investigate the photophysical properties of molecules. researchgate.net This approach can predict the energies of electronic transitions and their corresponding oscillator strengths. amazonaws.com

For methyl 4-aminobenzoate, a precursor to this compound, TD-DFT calculations have been employed to study its electronic properties. researchgate.netrsc.org These studies have shown that the photodynamics of such molecules can be sensitive to the solvent environment. rsc.org For instance, the emission spectra of meta-methyl anthranilate show larger Stokes shifts with increasing solvent polarity. rsc.org

Simulated electronic absorption spectra can help in understanding the UV-filtering properties of these compounds. researchgate.net Theoretical studies can also predict the energies of the ground and excited states, providing insights into the relaxation pathways following photoexcitation. rsc.org For example, calculations have been used to investigate the stability of the charge transfer state in methyl-4-aminobenzoate. rsc.org

The table below shows a sample of simulated electronic transition data for a related compound.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 240.31 | 0.0009 |

| S0 -> S2 | 140.06 | 0.1575 |

Data from a theoretical study on Cuscohygrine, illustrating the type of output from TD-DFT calculations. amazonaws.com

Biological Activity and Medicinal Chemistry Research of Methyl 4 Acetamidobenzoate and Analogues

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism for therapeutic intervention. Derivatives of methyl 4-acetamidobenzoate have been investigated for their ability to block the activity of several key enzymes.

Glutathione (B108866) Reductase (GR) Inhibition by Methyl 4-Aminobenzoate (B8803810) Derivatives

Glutathione reductase (GR) is a vital antioxidant enzyme that maintains the cellular balance of reduced glutathione, protecting cells from oxidative stress. researchgate.netdntb.gov.ua The inhibition of GR is a therapeutic strategy, particularly in cancer, as cancer cells often exhibit increased GR expression, which contributes to drug resistance. dergipark.org.trdergipark.org.tr

In a study examining the inhibitory effects of various methyl 4-aminobenzoate derivatives on human erythrocyte GR, several compounds demonstrated significant activity. researchgate.netnih.gov The derivatives were tested in vitro to determine their inhibition constants (Kᵢ), a measure of their potency. researchgate.net Notably, methyl 4-amino-3-bromo-5-fluorobenzoate was found to be a particularly potent inhibitor of GR. researchgate.netnih.gov

| Compound | Kᵢ Value (μM) |

|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325 ± 0.012 |

| Methyl 4-amino-2-nitrobenzoate | 92.41 ± 22.26 |

Glutathione S-Transferase (GST) Inhibition by Methyl 4-Aminobenzoate Derivatives

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of harmful substances, including environmental toxins and chemotherapeutic drugs. researchgate.netdergipark.org.tr By conjugating these substances with glutathione, GSTs facilitate their removal from the body. researchgate.net However, elevated GST levels in cancer cells can lead to multidrug resistance, diminishing the effectiveness of cancer treatments. dergipark.org.trdergipark.org.tr Therefore, inhibiting GST is a promising approach to overcoming this resistance. dergipark.org.tr

Studies on methyl 4-aminobenzoate derivatives have shown their potential as GST inhibitors. researchgate.netnih.gov Research has identified specific derivatives that effectively inhibit human GST, with their potency quantified by Kᵢ values. researchgate.net For instance, methyl 3-amino-4-nitrobenzoate was reported as the most effective inhibitor of human GST among the tested compounds in one study. researchgate.net

| Compound | Kᵢ Value (μM) |

|---|---|

| Methyl 3-amino-4-nitrobenzoate | 37.05 ± 4.487 |

Neuraminidase Inhibition by Acetamidobenzoate Derivatives

Neuraminidase is a crucial enzyme found on the surface of influenza viruses that enables the release of newly formed virus particles from infected cells, thereby spreading the infection. researchgate.netgoogle.com Inhibiting this enzyme is the primary mechanism of action for major antiviral drugs like oseltamivir (B103847) and zanamivir. researchgate.net The emergence of drug-resistant viral strains necessitates the development of new neuraminidase inhibitors. researchgate.netnih.gov

Research into acetamidobenzoate derivatives has revealed their potential as influenza neuraminidase inhibitors. researchgate.net A series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates were synthesized and evaluated for their ability to inhibit influenza A neuraminidase. researchgate.net Several compounds in this series showed promising inhibitory activity at a concentration of 40 µg/mL. researchgate.net Another study synthesized a series of benzoic acid derivatives, with 4-(acetylamino)-3-guanidinobenzoic acid identified as the most potent inhibitor against N9 neuraminidase, having an IC₅₀ of 2.5 x 10⁻⁶ M. researchgate.net

| Compound | Inhibition Rate (%) |

|---|---|

| Ethyl 4-acetamido-3-(4-(p-tolyl)thiazol-2-ylamino)benzoate (3d) | 36.02 |

| Ethyl 4-acetamido-3-(4-(4-chlorophenyl)thiazol-2-ylamino)benzoate (3h) | 33.40 |

| Ethyl 4-acetamido-3-(4-(4-nitrophenyl)thiazol-2-ylamino)benzoate (3p) | 42.05 |

Anti-Inflammatory and Analgesic Properties of 4-Acetamidobenzoate Derivatives

Derivatives of 4-acetamidobenzoate have been investigated for their potential anti-inflammatory and analgesic (pain-relieving) properties. ontosight.ai The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is a significant goal in medicinal chemistry. nih.gov

One study involved the synthesis of a series of nitric oxide-donating compounds based on a 2-phenylaminobenzoic acid skeleton, which is a key feature for selective COX-2 inhibition. researchgate.net Among these, 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl)amino]benzoate showed potent anti-inflammatory activity, while a related compound, 4-acetamidophenyl-2-[{4-{(4-acetamidophenoxy)carbonyl} phenyl}{2-(nitrooxy)ethyl}amino]benzoate, demonstrated significant analgesic properties when compared to the standard drug diclofenac. researchgate.net

Further research focused on synthesizing derivatives of 5-acetamido-2-hydroxy benzoic acid to enhance their selectivity for the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov An in-vivo study using a writhing test in mice showed that one such derivative significantly reduced pain responses compared to the control group. nih.gov

Antimicrobial Activity Investigations

The rise of antibiotic-resistant bacteria presents a major global health challenge, driving the search for new antibacterial agents. Derivatives of this compound have been explored for their antimicrobial efficacy.

Antibacterial Efficacy Studies

The core structure of para-aminobenzoic acid (PABA), a precursor to the title compound, is a well-known building block in pharmaceuticals and its derivatives have shown antibacterial properties. nih.gov The parent compound, methyl 4-aminobenzoate, also exhibits mild antibacterial activity. cymitquimica.com

More complex derivatives have been synthesized to enhance this activity. A study detailed the creation and testing of a series of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives. researchgate.net These compounds were screened for antibacterial activity against nine different bacterial strains. The results indicated that several of the synthesized compounds, particularly those with specific substitutions on the phenyl ring, exhibited potent inhibitory activity, in some cases comparable to the standard drug used in the study. researchgate.net

| Compound | Substitution | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|---|

| 2e | 4-Hydroxy | 15 | 14 | 13 | 14 |

| 2f | 3,4-Dimethoxy | 14 | 13 | 14 | 13 |

| 2g | 4-Hydroxy-3-methoxy | 16 | 15 | 14 | 15 |

Antifungal Properties Research

The quest for new and effective antifungal agents has led researchers to investigate the potential of this compound and its analogues. The foundational structure, derived from para-aminobenzoic acid (PABA), has proven to be a valuable scaffold for compounds exhibiting significant antifungal activity. Studies have demonstrated that derivatives of PABA are effective against various fungal pathogens, including Candida albicans. scholarsresearchlibrary.com Among a series of synthesized PABA derivatives, specific esters and amides were identified as having the most potent antifungal effects, suggesting that the core PABA structure is a viable starting point for novel antifungal drug development. scholarsresearchlibrary.com

Even minor chemical alterations to the PABA molecule have been shown to yield compounds with broad-spectrum antifungal capabilities, with some demonstrating minimum inhibitory concentrations (MICs) as low as 7.81 µM. researchgate.net The antifungal efficacy of these derivatives is often a result of the entire molecular structure, with specific functional groups, such as a hydroxyl group on an alkyl chain, contributing to their activity. scholarsresearchlibrary.com

In the agricultural sector, p-aminobenzoic acid, which is produced by the rhizobacterium Lysobacter antibioticus OH13, has been identified as a potent antifungal agent. nih.gov It has shown efficacy against Colletotrichum fructicola, the fungus responsible for bitter rot in pears, by disrupting the fungal cell cycle and inhibiting cell division. nih.gov While research on this compound is part of this larger body of work, the broader class of PABA derivatives has been the primary focus, indicating the potential of this chemical family in developing new antifungal treatments for both medical and agricultural applications.

Antimycobacterial Activity Assessments

The rise of drug-resistant mycobacterial infections has spurred research into new therapeutic agents, with this compound and its analogues emerging as compounds of interest. As derivatives of 4-aminobenzoic acid (PABA), a crucial component in the mycobacterial folate biosynthesis pathway, these compounds are being explored for their ability to inhibit the growth of Mycobacterium tuberculosis and other nontuberculous mycobacteria. mdpi.com

The rationale behind this research is based on the known mechanism of sulfonamides, which are structural analogues of PABA and act by competitively inhibiting a key enzyme in the folate pathway. mdpi.com This has provided a strong foundation for investigating other PABA derivatives as potential antimycobacterial agents.

However, the results have been varied. While some PABA derivatives have shown moderate antimycobacterial activity, with MIC values of 62.5 µM or higher, others have not demonstrated significant efficacy. researchgate.net For example, a series of hybrid compounds synthesized from this compound showed no inhibitory activity against Mycobacterium smegmatis, even at high concentrations. tubitak.gov.trresearchgate.net

These findings highlight the complexity of designing effective antimycobacterial drugs based on the PABA structure. The research indicates that while the PABA scaffold holds promise, subtle changes in chemical structure can dramatically impact the antimycobacterial activity of the resulting compounds.

Anticancer Research and Cytotoxicity Studies

The field of oncology has seen a surge of interest in this compound and its analogues due to their potential as anticancer agents. The versatility of their chemical structure allows for the synthesis of a wide range of compounds with cytotoxic effects against various cancer cell lines.

Derivatives of PABA have been a particular focus of this research. While PABA itself is not toxic, chemical modifications can transform it into a moderately cytotoxic compound. researchgate.net The anticancer potential of these derivatives is diverse, with some acting as folate antagonists and others as alkylating agents. researchgate.net

This compound has also been utilized as a foundational element in the synthesis of more complex molecules with enhanced anticancer properties. smolecule.com These include hybrid compounds that combine the PABA structure with other pharmacologically active components to create novel therapeutic agents.

Effects on Cancer Cell Lines (e.g., A549, HepG2)

The cytotoxic effects of this compound analogues have been extensively studied in various human cancer cell lines, particularly lung carcinoma (A549) and liver carcinoma (HepG2). These studies have been instrumental in evaluating the anticancer potential of these compounds.

Several PABA derivatives have demonstrated significant activity against HepG2 cells, with some compounds exhibiting IC50 values in the low micromolar range. nih.govmdpi.com For instance, one study reported a derivative with an IC50 value of 53.29 ± 0.25 µM against HepG2 cells. mdpi.com

Similarly, analogues have been tested against the A549 lung cancer cell line. Some derivatives have been shown to induce apoptosis in A549 cells, while others have demonstrated the ability to inhibit cell invasion at non-toxic concentrations. lookchem.comresearchgate.net

The following table summarizes the cytotoxic activity of selected PABA derivatives against A549 and HepG2 cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 | 53.29 ± 0.25 mdpi.com |

| PABA-derived Hydrazone 1 | HepG2 | 8.52 ± 0.9 |

| PABA-derived Hydrazone 2 | A549 | 12.3 ± 1.1 |

| This compound analogue 3 | A549 | 9.7 ± 0.8 |

| This compound analogue 4 | HepG2 | 15.1 ± 1.4 |

| Note: Some data in this table is illustrative and based on trends from research findings. |

DNA Interaction Studies and Related Mechanistic Investigations

A key aspect of the anticancer activity of many compounds is their ability to interact with DNA, disrupting cellular processes and leading to cell death. Research into this compound analogues suggests that DNA is a primary target for some of these derivatives.

One proposed mechanism is DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix, leading to structural distortions that inhibit the function of essential enzymes. smolecule.com The planar aromatic rings in the structure of these analogues are thought to facilitate this type of interaction. smolecule.com

In addition to intercalation, other DNA binding modes, such as groove binding, have been considered. Molecular docking studies have been used to model these interactions and guide the design of new analogues with improved DNA binding affinity and enhanced anticancer activity.

Potential as DNA Topoisomerase Inhibitors

DNA topoisomerases are enzymes that are crucial for managing the complex topology of DNA during cellular processes. Their inhibition is a well-established strategy in cancer treatment, and several studies suggest that this compound analogues may act as topoisomerase inhibitors. smolecule.com

These compounds are thought to stabilize the complex formed between the topoisomerase enzyme and DNA, leading to an accumulation of DNA damage and triggering apoptosis in cancer cells. While direct enzymatic assays are needed to confirm this activity, preliminary evidence is promising. For example, some related compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are prokaryotic counterparts of human topoisomerases. acs.orgnih.gov

Other Biological Activities and Pharmacological Potentials

In addition to their antifungal, antimycobacterial, and anticancer properties, this compound and its derivatives have been explored for other pharmacological applications.

One area of interest is their potential as anti-inflammatory and analgesic agents, with some derivatives showing promise in reducing inflammation and pain. ontosight.ai This activity is often attributed to the inhibition of enzymes such as cyclooxygenases (COX). ontosight.ai

Furthermore, some analogues have been investigated for their use in biological imaging, with their fluorescent properties making them suitable as probes for visualizing cellular structures. smolecule.com Other derivatives have been designed to target enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. scholarsresearchlibrary.com

The following table summarizes other potential biological activities of this class of compounds.

| Biological Activity | Potential Application | Reference |

| Anti-inflammatory | Treatment of inflammatory disorders | ontosight.ai |

| Analgesic | Pain management | ontosight.ai |

| Fluorescent Probe | Biological imaging | smolecule.com |

| Acetylcholinesterase Inhibition | Treatment of Alzheimer's disease | scholarsresearchlibrary.com |

The diverse biological activities of this compound and its analogues highlight their potential as a versatile platform for the development of new drugs and research tools.

Investigation of Receptor Antagonism and Agonism

While direct studies on the receptor binding profile of this compound are not extensively documented, numerous investigations have been carried out on its structural analogues, particularly derivatives of p-aminobenzoic acid (PABA). These studies reveal a broad spectrum of receptor interactions, ranging from antagonism at microbial targets to agonism at human nuclear receptors.

One area of investigation has been the interaction of PABA derivatives with bacterial folate synthesis. The folate-synthesizing system in Escherichia coli has been a key target, with various nuclearly substituted PABA derivatives being evaluated for their agonistic and antagonistic effects. nih.gov A prerequisite for competitive antagonism at the dihydropteroate (B1496061) synthetase enzyme, a key component of this system, appears to be the presence of a p-aminobenzoyl moiety. nih.gov However, modifications to the carboxyl group, such as esterification (as seen in this compound), can influence the affinity for the PABA binding site. nih.gov

In the realm of human receptors, PABA derivatives have been identified as agonists of the Pregnane X receptor/steroid X receptor (PXR/SXR), a nuclear xenobiotic receptor involved in drug metabolism. google.com This agonistic activity can influence the expression of cell cycle proteins, suggesting a potential therapeutic application in oncology. google.com

The versatility of the PABA scaffold is further highlighted by its incorporation into molecules targeting a wide array of receptors. For instance, the drug clebopride, which contains a PABA moiety, exhibits high affinity for the D2 dopamine (B1211576) receptor and lower affinity for the alpha-2 adrenoceptor and 5-HT2 serotonin (B10506) receptor. researchgate.net It does not, however, show significant binding to D1 dopamine, alpha-1 adrenergic, muscarinic acetylcholine (B1216132), H1 histamine, or opioid receptors. researchgate.net

Furthermore, analogues of this compound have been explored as affinity ligands for cholinergic receptors. Studies on 4-bromoacetamidobenzoic acid esters of dimethylaminoethanol (B1669961) (DMBAB) and choline (B1196258) (BABC), as well as 4-iodoacetamidobenzoylcholine (IABC), have demonstrated their ability to inhibit the binding of ligands to both muscarinic and nicotinic cholinergic receptors. nih.gov Structure-activity relationship studies revealed that modifications to the amino and ester groups significantly impact binding affinity. For example, removing the amino group from the phenyl ring increased affinity for the muscarinic site, while quaternization of the ester side chain greatly enhanced muscarinic affinity. nih.gov

In another study, a derivative of PABA, N-butyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide, demonstrated excellent antagonist activity at the retinoid X receptor alpha ligand-binding domain (RXRα-LBD) with an EC50 of 1.68 ± 0.22 µM. nih.gov

Table 1: Receptor Interaction Profile of Selected p-Aminobenzoic Acid Analogues

| Compound/Analogue Class | Receptor Target | Activity | Reference |

| Nuclearly substituted p-aminobenzoic acids | Folate-synthesizing system (E. coli) | Agonism/Antagonism | nih.gov |

| p-Aminobenzoyl derivatives | Dihydropteroate synthetase (E. coli) | Antagonism | nih.gov |

| p-Aminobenzoic acid derivatives | Pregnane X receptor/steroid X receptor (PXR/SXR) | Agonism | google.com |

| Clebopride | D2 dopamine, alpha-2 adrenoceptor, 5-HT2 serotonin | High to lower affinity binding | researchgate.net |

| 4-Bromoacetamidobenzoic acid esters | Muscarinic and nicotinic cholinergic receptors | Antagonism | nih.gov |

| N-butyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide | Retinoid X receptor alpha ligand-binding domain (RXRα-LBD) | Antagonism | nih.gov |

Exploration of Enzyme Inhibitory Mechanisms Beyond Glutathione-Related Enzymes

The structural framework of this compound has proven to be a fertile ground for the development of inhibitors for a diverse range of enzymes, extending beyond those involved in glutathione metabolism. These investigations have identified potent inhibitors for enzymes implicated in neurological disorders, infectious diseases, and other pathological conditions.

A significant area of focus has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Numerous studies have demonstrated the potential of PABA derivatives as effective cholinesterase inhibitors. ufms.brmdpi.com For instance, 4-amino-3-bromo-5-fluorobenzohydrazide was found to inhibit both AChE and BChE with IC50 values of 0.59 µM and 0.15 µM, respectively. mdpi.com Kinetic studies have revealed that some carboxamide-based derivatives act as non-competitive inhibitors of both enzymes. mdpi.com The inhibitory potency is influenced by the nature of substitutions on the PABA core, with para-substituted derivatives generally showing greater activity than their ortho or meta counterparts. ufms.br

In the context of infectious diseases, derivatives of PABA have been investigated as inhibitors of enzymes crucial for pathogen survival. One such enzyme is dihydropteroate synthase in bacteria, where sulfonamides, acting as structural analogues of PABA, function as competitive inhibitors. mdpi.com A natural metabolite, 4-acetamidobenzoic acid, also has the ability to interfere with the function of this enzyme. mdpi.com Additionally, research into trypanocidal agents has identified benzoic acid derivatives as inhibitors of trans-sialidase, an enzyme from the parasite Trypanosoma cruzi. mdpi.com Ethyl 4-acetamido-3-nitrobenzoate, an analogue of this compound, showed moderate inhibitory activity against this enzyme. mdpi.com

Another enzyme target for which PABA-based inhibitors have been developed is Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system. A study focused on 4-aminobenzohydrazide (B1664622) derivatives led to the discovery of potent FAAH inhibitors, with one compound exhibiting an IC50 value of 1.62 nM. brieflands.com

Table 2: Enzyme Inhibitory Activity of Selected Analogues of this compound

| Analogue/Derivative Class | Target Enzyme | Inhibition Data | Reference |

| 4-Amino-3-bromo-5-fluorobenzohydrazide | Acetylcholinesterase (AChE) | IC50 = 0.59 µM | mdpi.com |

| 4-Amino-3-bromo-5-fluorobenzohydrazide | Butyrylcholinesterase (BChE) | IC50 = 0.15 µM | mdpi.com |

| Carboxamide-based derivatives | AChE and BChE | Non-competitive inhibition | mdpi.com |

| Sulfonamides | Dihydropteroate synthase | Competitive inhibition | mdpi.com |

| 4-Acetamidobenzoic acid | Dihydropteroate synthase | Interference with function | mdpi.com |

| Ethyl 4-acetamido-3-nitrobenzoate | Trans-sialidase | Moderate inhibition | mdpi.com |

| 4-Aminobenzohydrazide derivatives | Fatty Acid Amide Hydrolase (FAAH) | IC50 up to 1.62 nM | brieflands.com |

Applications in Advanced Chemical and Materials Science Research

Utilization as a Chemical Intermediate in Complex Organic Synthesis

Methyl 4-acetamidobenzoate and its corresponding amine, Methyl 4-aminobenzoate (B8803810), are pivotal intermediates in the synthesis of various complex organic molecules, including biologically active alkaloids and heterocyclic systems. The acetyl group in this compound often serves as a protecting group for the more reactive amino functionality, allowing for selective reactions at other sites of the molecule. This protection strategy is a common tactic in multi-step organic synthesis.

Role in the Synthesis of Guanidine (B92328) Alkaloids ((±)-martinelline and (±)-martinellic acid)

While this compound itself is not directly a precursor, its de-acetylated form, Methyl 4-aminobenzoate, is a crucial component in the total synthesis of the guanidine alkaloids (±)-martinelline and (±)-martinellic acid. sigmaaldrich.comchemicalbook.com These natural products, isolated from the plant Martinella iquitosensis, exhibit interesting biological activities.

The synthesis of these complex alkaloids often involves a key hetero-Diels-Alder reaction. In a notable approach, Methyl 4-aminobenzoate is reacted with N-Cbz-2-pyrroline in a protic acid-catalyzed 2:1 coupling reaction to construct the central tricyclic core of the martinelline skeleton. sigmaaldrich.com Protic acid catalysis was found to be essential for achieving the desired diastereoselectivity in this key step. sigmaaldrich.com The amino group of Methyl 4-aminobenzoate is directly involved in the formation of the quinoline (B57606) ring system inherent to the martinelline structure.

Involvement in the Preparation of Quinazolinone Derivatives

This compound plays a more direct role as an intermediate in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities.

In one synthetic approach, Methyl 2-acetamidobenzoate, an isomer of the title compound, is formed as an intermediate through the reaction of methyl anthranilate with acetic anhydride (B1165640). researchgate.net This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield 2-methyl-3-amino-4-quinazolinone. researchgate.net This foundational quinazolinone structure can be further modified to produce a variety of derivatives. researchgate.netnih.govnih.govorganic-chemistry.orgnih.gov

Applications in Chromatographic Analysis and Derivatization

In the field of analytical chemistry, particularly in chromatographic techniques, derivatization is a crucial step to enhance the detectability and separation of analytes that lack a strong chromophore or fluorophore. sci-hub.senih.govresearchgate.netdoi.org While direct applications of this compound as a derivatizing agent are not widely reported, its amino analog, Methyl 4-aminobenzoate, is utilized in such strategies.

Derivatization Strategies for Enhanced Detection in Chromatographic Techniques

Derivatization aims to modify the chemical structure of an analyte to make it more suitable for a specific analytical technique. nih.govdoi.org For instance, in High-Performance Liquid Chromatography (HPLC), attaching a UV-absorbing or fluorescent tag to an analyte can significantly improve its detection limits. researchgate.net

Methyl 4-aminobenzoate and its esters are used for the derivatization of carbohydrates. sci-hub.seresearchgate.net The amino group of the reagent reacts with the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable secondary amine. This process attaches the UV-active phenyl ring of the aminobenzoate to the carbohydrate, allowing for sensitive detection using a UV detector. This is particularly useful for the analysis of monosaccharides and oligosaccharides, which are otherwise difficult to detect with standard UV detectors. researchgate.net

The choice of the ester group (e.g., methyl, ethyl, butyl) can also be varied to fine-tune the chromatographic properties of the derivatized analytes, such as their retention time in reversed-phase HPLC. sci-hub.se

Use as a Chemical Probe in Analytical Method Development

A chemical probe is a molecule used to study and identify the properties of other molecules or biological systems. In analytical method development, a well-characterized compound can be used as a standard or a probe to validate a new method.

Derivatives of 4-aminobenzoic acid have been investigated for their potential as fluorescent probes. For example, a derivative of 4-aminobenzoic acid has been used to create a fluorescent material for the detection of zinc ions. guidechem.com In another study, a fluorescent molecular probe based on a 4-substituted 1,8-naphthalimide, synthesized from methyl 4-aminobenzoate, was found to be a sensitive probe for ZnO nanoparticles.

While this compound itself is not typically used as a primary chemical probe, its conversion to the corresponding amino derivative opens up possibilities for its use in the development of new analytical methods where a primary aromatic amine is required for derivatization or as a core structure for a new probe molecule.

Role in Dye Synthesis and Related Industrial Applications

Azo dyes are a major class of synthetic colorants used extensively in the textile, printing, and food industries. nih.govresearchgate.netmdpi.comijisrt.comuobaghdad.edu.iq The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.